![molecular formula C24H29N7O B5587715 4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5587715.png)
4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves complex reactions including the use of ester ethoxycarbonylhydrazones with primary amines to produce triazole derivatives with antimicrobial activities (Bektaş et al., 2010). Additionally, methodologies for creating triazine analogues that exhibit antimicrobial and antituberculosis properties have been developed, highlighting the versatility of such compounds in synthetic chemistry (Patel et al., 2012).
Molecular Structure Analysis
The molecular structure of related triazine derivatives has been elucidated using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR spectroscopy. For instance, the molecular structure of a tert-butyl piperazine-carboxylate derivative showcases the typical chair conformation of the piperazine ring and the dihedral angles between the quinoline and pyrimidine rings, which could be indicative of the spatial arrangement in similar compounds (Anthal et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving the synthesis of triazine compounds often include nucleophilic substitution reactions and cyclization steps. These processes are pivotal in generating compounds with desired functional groups and biological activities. For instance, the synthesis of novel triazine analogues with antimicrobial and antimycobacterial activity illustrates the strategic incorporation of piperazinyl and piperidinyl functionalities via nucleophilic substitution reactions (Patel et al., 2011).
科学的研究の応用
Synthesis and Antimicrobial Activities
A study detailed the synthesis of novel 1,2,4-triazole derivatives with antimicrobial activities. These derivatives were synthesized from various primary amines and tested against microorganisms, showcasing moderate to good antimicrobial activities (Bektaş et al., 2010).
Anticancer Activity
Research into N-methyl-4-(4-methoxyanilino)quinazolines revealed their potential as novel anticancer agents through the induction of apoptosis. The study explored the structure-activity relationship of the quinazoline ring, identifying several potent compounds (Sirisoma et al., 2010).
Novel Synthesis Approaches
Another investigation described multiparallel amenable syntheses of quinolone and quinoline-2-carboxylic acid derivatives, identifying potent 5HT1B antagonists. This study demonstrates the versatility of these chemical frameworks for late-stage diversification, highlighting their pharmacological potential (Horchler et al., 2007).
Antimicrobial Agent Synthesis
The synthesis of new pyrazolo[3,4-d]pyrimidine derivatives was undertaken to evaluate their potential as antimicrobial agents. These compounds exhibited antibacterial and antifungal activities, underscoring the therapeutic potential of similar chemical structures (Holla et al., 2006).
Synthesis and Evaluation of Antimicrobial Agents
A novel series of thiazolidinone derivatives, with structural components similar to the query compound, were synthesized and evaluated for their antimicrobial activity against a variety of bacteria and fungi. This research contributes to the understanding of the antimicrobial potential of such compounds (Patel et al., 2012).
特性
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-32-20-10-8-19(9-11-20)30-15-13-29(14-16-30)17-22-26-23(25)28-24(27-22)31-12-4-6-18-5-2-3-7-21(18)31/h2-3,5,7-11H,4,6,12-17H2,1H3,(H2,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRILPZBHVZVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NC(=N3)N4CCCC5=CC=CC=C54)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1H-imidazol-1-ylmethyl)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5587649.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[3-(2,4-difluorophenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587655.png)
![2,2-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5587674.png)
![4-[3-(7,9-dioxo-8-azaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5587675.png)
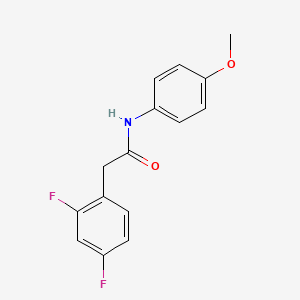
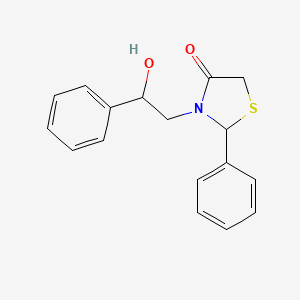
![N-[4-(4-cyanophenoxy)phenyl]-2-furamide](/img/structure/B5587688.png)
![7-ethyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5587691.png)
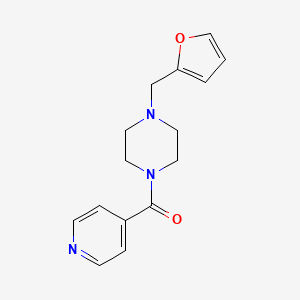
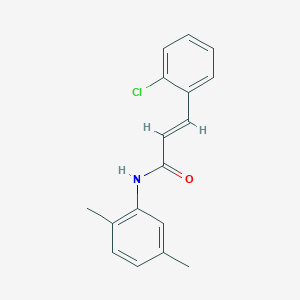

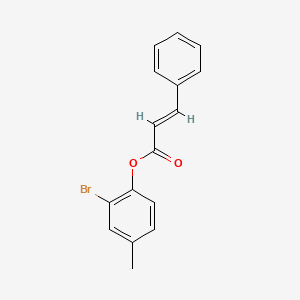
![4-[2-(7,8-dihydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl]-2-phenyl-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5587724.png)